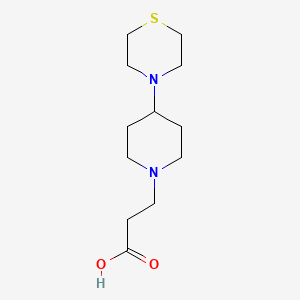
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid
Übersicht
Beschreibung
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid (TMPA) is an organic molecule that has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. TMPA is a derivative of piperidine, a cyclic amine, and is composed of a thiomorpholine ring and a propanoic acid group. TMPA has been found to possess various biological activities, such as anti-inflammatory, antimicrobial, and anticancer activities. It has also been used as an intermediate in the synthesis of other molecules.
Wissenschaftliche Forschungsanwendungen
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been used as an intermediate in the synthesis of other molecules, such as piperidines and pyrrolidines. In pharmacology, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been studied for its potential use as an anti-inflammatory, antimicrobial, and anticancer agent. In medicinal chemistry, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been studied for its potential use as a precursor in the synthesis of drugs.
Wirkmechanismus
The mechanism of action of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is not yet fully understood. However, it is believed that 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid may reduce inflammation and pain.
Biochemical and Physiological Effects
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has anti-inflammatory, antimicrobial, and anticancer activities. 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has also been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. In vivo studies have demonstrated that 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid can reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is relatively stable and can be stored at room temperature. The main limitation of using 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid. These include further studies on the mechanism of action of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid, as well as studies on its potential use as an anti-inflammatory, antimicrobial, and anticancer agent. Additionally, further studies on the synthesis of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid and its potential use as a precursor in the synthesis of drugs are needed. Furthermore, studies on the potential toxicity and side effects of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid need to be conducted. Finally, further studies on the potential applications of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid in biochemistry, pharmacology, and medicinal chemistry are needed.
Eigenschaften
IUPAC Name |
3-(4-thiomorpholin-4-ylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c15-12(16)3-6-13-4-1-11(2-5-13)14-7-9-17-10-8-14/h11H,1-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRERFUDLPFTKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478683.png)
![7-(2-aminoethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478684.png)
![(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1478685.png)
![1-(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1478686.png)
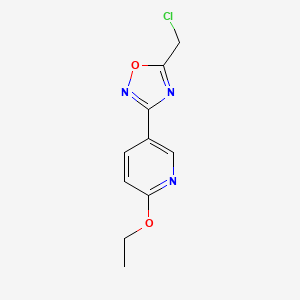
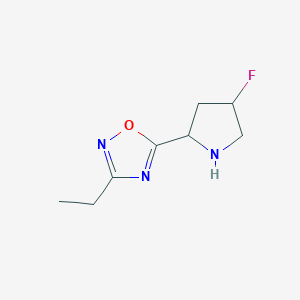
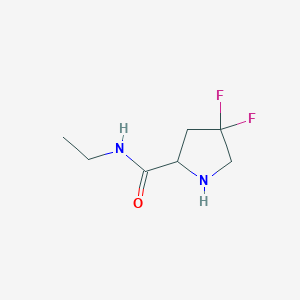

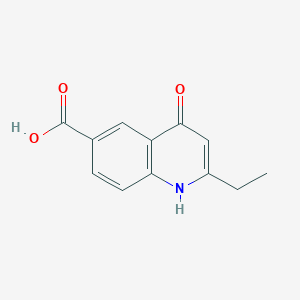

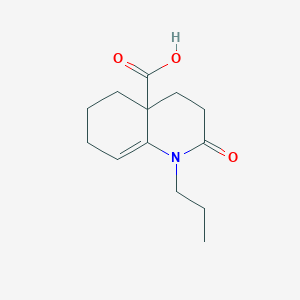
![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1478699.png)
![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)
